1H-Benzotriazole, 6-bromo-7-fluoro-
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Overview
Description
“1H-Benzotriazole, 6-bromo-7-fluoro-” is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular weight of “6-Bromo-5-fluoro-1H-benzotriazole 3-oxide” is 232.01 . The InChI code for this compound is 1S/C6H3BrFN3O/c7-3-1-5-6 (2-4 (3)8)11 (12)10-9-5/h1-2,9H .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .Scientific Research Applications
Biotransformation and Environmental Persistence
Benzotriazoles are recognized for their widespread use as domestic and industrial corrosion inhibitors, leading to their omnipresence as micropollutants in aquatic environments. Research has shown that these compounds undergo partial biodegradation in conventional wastewater treatment, with biodegradation half-lives ranging from less than a day to over eight days for different derivatives. Transformation products identified include hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, underscoring the variety of reaction pathways such as oxidation and hydroxylation that contribute to their environmental persistence (Huntscha et al., 2014).
Degradation Methods
Studies on the degradation of 1H-Benzotriazole using ultraviolet activating persulfate have demonstrated that this method can effectively reduce the concentration of benzotriazoles in water. The degradation process involves both hydroxyl radical and sulfate radical pathways, affected by factors such as pH and the presence of natural organic matters. This indicates that advanced oxidation processes might offer a viable solution for mitigating the environmental impact of benzotriazoles (Ye et al., 2018).
Spectroscopic Properties and Applications
The spectroscopic and photophysical properties of benzotriazole derivatives have been investigated, revealing that halogenated derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima. This alteration in properties due to halogenation affects their fluorescence quantum yields and provides insights into designing benzotriazole-based fluorophores for various applications (Misawa et al., 2019).
Antimicrobial and Antifungal Activities
Research into benzimidazole, benzotriazole, and aminothiazole derivatives has highlighted their potential as antifungal agents. Some derivatives have shown significant activity against species of Candida, Aspergillus, and dermatophytes, suggesting that benzotriazole compounds could play a role in developing new antifungal drugs (Khabnadideh et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-fluoro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUJRDYBRKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzotriazole, 6-bromo-7-fluoro- |
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